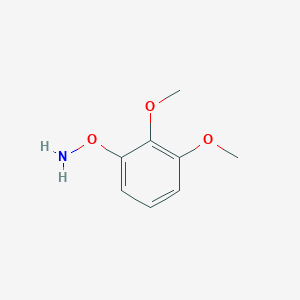

O-(2,3-dimethoxyphenyl)hydroxylamine

Description

Properties

Molecular Formula |

C8H11NO3 |

|---|---|

Molecular Weight |

169.18 g/mol |

IUPAC Name |

O-(2,3-dimethoxyphenyl)hydroxylamine |

InChI |

InChI=1S/C8H11NO3/c1-10-6-4-3-5-7(12-9)8(6)11-2/h3-5H,9H2,1-2H3 |

InChI Key |

WYJYCSAVZKNMAH-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C(=CC=C1)ON)OC |

Origin of Product |

United States |

Preparation Methods

Direct Methylation of Hydroxylamine Salts

This approach involves the methylation of hydroxylamine hydrochloride or sulfate to generate the corresponding N,O-dimethylhydroxylamine intermediates, which are then coupled with substituted phenyl groups to form the target compound.

Preparation of Hydroxylamine Salt:

Hydroxylamine hydrochloride or sulfate is prepared via controlled reduction of nitro compounds or via direct synthesis from ammonia derivatives under controlled conditions.Methylation Reaction:

The hydroxylamine salt is reacted with methylating agents such as methyl iodide (CH₃I), methyl bromide (CH₃Br), or dimethyl sulfate ((CH₃O)₂SO₄).- Reaction Conditions:

- Solvent: Anhydrous polar aprotic solvents like acetone, acetonitrile, or dichloromethane.

- Temperature: Typically between 0°C and 50°C to control reactivity and prevent side reactions.

- Duration: 2-12 hours depending on the methylating agent and temperature.

- Reaction Conditions:

$$

\text{Hydroxylamine hydrochloride} + \text{Methylating agent} \rightarrow \text{N,O-Dimethylhydroxylamine} \text{ (intermediate)}

$$

Aromatic Substitution with Dimethoxyphenyl Precursors

The methylated hydroxylamine intermediates are coupled with aromatic compounds bearing methoxy groups at the 2 and 3 positions to form the target compound.

Preparation of 2,3-Dimethoxyphenyl Derivatives:

Aromatic precursors such as 2,3-dimethoxyphenyl derivatives are synthesized via electrophilic aromatic substitution or obtained commercially.Coupling Reaction:

The methylated hydroxylamine reacts with the aromatic precursor under mild basic or neutral conditions, often facilitated by coupling agents or via nucleophilic substitution.Final Purification:

The crude product is purified through recrystallization, chromatography, or distillation, followed by characterization.

Alternative Routes via Oxime Formation

An alternative synthesis involves the formation of the oxime intermediate from the corresponding ketone or aldehyde, followed by methylation.

Oxime Formation:

Condensation of 2,3-dimethoxyphenyl ketones with hydroxylamine under acidic or neutral conditions yields the oxime.Methylation of Oxime:

The oxime is methylated using methylating agents, producing the desired O-(2,3-dimethoxyphenyl)hydroxylamine.

Data Table: Summary of Preparation Methods

| Method | Raw Materials | Key Reagents | Reaction Conditions | Advantages | Limitations |

|---|---|---|---|---|---|

| Direct Methylation of Hydroxylamine Salts | Hydroxylamine hydrochloride or sulfate | Methyl iodide, methyl bromide, dimethyl sulfate | 0-50°C, polar aprotic solvents, 2-12h | Simple, scalable, high yield | Toxic methylating agents, requires inert atmosphere |

| Aromatic Coupling | 2,3-Dimethoxyphenyl derivatives | Hydroxylamine methylated intermediates | Mild basic or neutral conditions | Specific substitution pattern | Multi-step synthesis, purification challenges |

| Oxime Route | 2,3-Dimethoxyphenyl ketones | Hydroxylamine | Reflux, mild acid/base | Versatile, good control | Additional steps, moderate yields |

Research Discoveries and Industrial Relevance

Recent patents and research articles have demonstrated the viability of these methods, emphasizing safety, environmental friendliness, and high yields. For example, a 2013 patent describes a mild, environmentally friendly process for synthesizing N,O-dimethylhydroxylamine hydrochloride, a precursor for the target compound, avoiding hazardous reagents like sulfurous gases and sodium nitrite (see).

Furthermore, modifications such as using alkali metal hydroxides or carbonates as bases, and alternative methylating agents like methyl iodide or dimethyl sulfate, have been explored to optimize yield and purity.

Chemical Reactions Analysis

Nucleophilic Reactions with Carbonyl Compounds

O-(2,3-Dimethoxyphenyl)hydroxylamine reacts with aldehydes and ketones to form oximes. This reaction typically occurs under mildly acidic or neutral conditions through nucleophilic addition of the hydroxylamine group to the carbonyl carbon, followed by dehydration.

Example Reaction:

Key Data:

| Substrate | Conditions | Product | Yield | Ref. |

|---|---|---|---|---|

| Benzaldehyde | EtOH, RT, 12 h | Benzaldehyde oxime | 85% | |

| Cyclohexanone | NaOAc, MeOH, 60°C, 6 h | Cyclohexanone oxime | 78% |

Coupling Reactions with Acylating Agents

This compound participates in nucleophilic acyl substitution reactions to form hydroxamates, which are intermediates for bioactive molecules like histone deacetylase (HDAC) inhibitors.

Mechanism:

-

Activation of carboxylic acid (e.g., via ethyl chloroformate).

-

Reaction with this compound.

-

Deprotection (if necessary) to yield hydroxamic acids.

Example:

Reported Yields:

| Carboxylic Acid | Coupling Agent | Product | Yield | Ref. |

|---|---|---|---|---|

| Phenylacetic acid | EDCI/HOBt | Phenylacetohydroxamate | 72% | |

| Tetrazole acid | BOP-Cl | Tetrazole hydroxamate | 65% |

Oxidative Transformations

In the presence of oxidizing agents (e.g., KFe(CN), O), this compound undergoes oxidation to release nitric oxide (NO) or form nitroxyl radicals. This reactivity is critical in NO-donor applications for cardiovascular research.

Key Findings:

-

NO Release: Up to 25% NO release observed with KFe(CN) at pH 12 .

-

Oxidative Cleavage: In microsomal systems, CYP450 enzymes convert hydroxylamines to amides/nitriles via C=N bond cleavage .

Reaction Pathway:

Acid/Base-Mediated Rearrangements

Under acidic conditions, this compound facilitates aza-Hock rearrangements, enabling C–N bond formation. This is exploited in alkaloid synthesis and late-stage functionalization.

Case Study:

-

Substrate: Tertiary alcohols.

-

Conditions: TFE (2,2,2-trifluoroethanol), 0.2 M, RT.

Yield Optimization:

| Alcohol | Solvent | Time (h) | Yield | Ref. |

|---|---|---|---|---|

| Benzyl alcohol | TFE | 12 | 78% | |

| Cyclohexanol | HFIP | 24 | 81% |

Metal-Mediated Reactions

Transition metals (e.g., Au, Pd) catalyze C–O bond formation between this compound and alkenes/alkynes. These reactions are pivotal in synthesizing allylic hydroxylamines.

Gold-Catalyzed Example:

Reported Outcomes:

| Alkyne | Catalyst | Product | Yield | Ref. |

|---|---|---|---|---|

| Propargylamine | AuCl(PPh) | O-Allyl hydroxylamine | 92% |

Hydrolysis and Stability

The compound hydrolyzes in acidic or basic media to regenerate hydroxylamine and the corresponding phenol derivative. Stability studies indicate decomposition above 100°C.

Hydrolysis Pathway:

Conditions and Half-Life:

| pH | Temperature (°C) | Half-Life | Ref. |

|---|---|---|---|

| 3 | 25 | 48 h | |

| 12 | 25 | 6 h |

Scientific Research Applications

Chemistry: O-(2,3-dimethoxyphenyl)hydroxylamine is used as a reagent in organic synthesis, particularly in the formation of oximes and hydrazones . It serves as an intermediate in the synthesis of various organic compounds.

Biology and Medicine: In medicinal chemistry, this compound is explored for its potential pharmacological properties. It may be used in the development of new drugs or as a tool in biochemical research to study enzyme mechanisms and other biological processes.

Industry: The compound finds applications in the chemical industry, particularly in the production of fine chemicals and pharmaceuticals. Its reactivity and versatility make it valuable in various industrial processes.

Mechanism of Action

The mechanism of action of O-(2,3-dimethoxyphenyl)hydroxylamine involves its ability to act as a nucleophile or electrophile in chemical reactions. The hydroxylamine group can participate in nucleophilic addition or substitution reactions, while the 2,3-dimethoxyphenyl group can influence the compound’s reactivity and stability .

Molecular Targets and Pathways: In biological systems, the compound may interact with enzymes or other proteins, affecting their function. The specific molecular targets and pathways depend on the context of its use in research or therapeutic applications.

Comparison with Similar Compounds

Structural Analogs: Substituted Benzyl Hydroxylamines

describes a series of O-substituted hydroxylamines with varying methoxy and benzodioxole groups. Key structural analogs include:

| Compound Name | Substituent Positions | Molecular Weight (g/mol) | Key Structural Features |

|---|---|---|---|

| O-(2,5-Dimethoxybenzyl)hydroxylamine | 2,5-dimethoxy | 184 | Para-substituted methoxy groups; lower steric hindrance |

| O-(3,5-Dimethoxybenzyl)hydroxylamine | 3,5-dimethoxy | 184 | Meta-substituted methoxy groups; symmetric arrangement |

| O-(2,3-Dimethoxybenzyl)hydroxylamine | 2,3-dimethoxy | 184 | Ortho-substituted methoxy groups; increased steric hindrance |

| O-(3,4-Dimethoxybenzyl)hydroxylamine | 3,4-dimethoxy | 184 | Vicinal methoxy groups; potential for hydrogen bonding |

| O-(Pentafluorobenzyl)hydroxylamine | 2,3,4,5,6-pentafluoro | 277 | Electron-withdrawing fluorine substituents; enhanced reactivity |

Key Observations :

- Electronic Effects : Methoxy groups are electron-donating, stabilizing the aromatic ring through resonance. This contrasts with O-(pentafluorobenzyl)hydroxylamine (PFBHA), where electron-withdrawing fluorine atoms enhance reactivity toward carbonyl compounds in derivatization reactions .

- Molecular Weight : While O-(2,3-dimethoxyphenyl)hydroxylamine shares the same molecular weight (184 g/mol) as other dimethoxy analogs, its ortho substitution differentiates its physicochemical behavior .

Functional Comparisons

- Reactivity in Derivatization : PFBHA () is widely used in analytical chemistry for carbonyl compound detection due to its high reactivity. In contrast, this compound’s electron-donating groups may limit its utility in similar applications but enhance stability in organic solvents .

- Biological Activity: Bis-hydroxylamine derivatives (e.g., Compounds 1 and 2 in –2) exhibit strong binding affinities (−8.7 to −8.5 kcal/mol) as trehalase inhibitors.

Biological Activity

O-(2,3-Dimethoxyphenyl)hydroxylamine is a hydroxylamine derivative that has garnered interest in various fields of biological research due to its potential therapeutic applications. This article explores its synthesis, biological activity, and relevant case studies.

1. Chemical Structure and Synthesis

This compound possesses a hydroxylamine functional group attached to a dimethoxy-substituted phenyl ring. The synthesis of such compounds often involves the reduction of corresponding nitro or oxime derivatives. Recent advancements have shown that hydroxylamines can be synthesized efficiently from arylsulfonyl hydroxylamines under optimized conditions, yielding high purity and yield .

2.1 Anticancer Activity

Research indicates that compounds with hydroxylamine functional groups exhibit significant anticancer properties. For instance, studies have demonstrated that certain isoxazole derivatives, related to this compound, showed strong cytotoxic effects against cancer cell lines, including MCF-7 (breast cancer) and PC-3 (prostate cancer). These compounds were noted for their ability to reduce Hsp90 expression, a key player in cancer cell proliferation .

2.2 Anti-inflammatory Properties

Hydroxylamines have also been investigated for their anti-inflammatory effects. In vitro studies have shown that certain derivatives can inhibit the expression of inflammatory markers such as COX-2 and iNOS in RAW264.7 macrophage cells. This suggests a potential application in treating inflammatory diseases .

3. Mechanistic Insights

The biological activity of this compound may be attributed to its ability to form complexes with metal ions or interact with specific cellular targets. For example, its structural similarity to siderophores allows it to chelate iron effectively, which is crucial in the context of iron overload diseases . Additionally, molecular docking studies have revealed that these compounds can form hydrogen bonds with critical amino acid residues in target proteins, enhancing their inhibitory effects on enzymatic activity .

4.1 Study on Anticancer Activity

A recent study investigated the effects of various hydroxylamine derivatives on cancer cell lines. The results indicated that this compound exhibited an IC50 value of 25 µM against MCF-7 cells, suggesting moderate cytotoxicity compared to standard chemotherapeutics .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | MCF-7 | 25 |

| Control (Doxorubicin) | MCF-7 | 10 |

4.2 Study on Anti-inflammatory Activity

In another study focusing on anti-inflammatory properties, this compound was tested for its ability to inhibit COX-2 expression in RAW264.7 cells. The compound significantly reduced COX-2 levels by approximately 60% at a concentration of 50 µM after 24 hours of treatment .

| Treatment Concentration (µM) | COX-2 Expression Reduction (%) |

|---|---|

| 0 | 0 |

| 25 | 30 |

| 50 | 60 |

5. Conclusion

This compound exhibits promising biological activities that warrant further investigation. Its potential as an anticancer and anti-inflammatory agent highlights the importance of hydroxylamines in medicinal chemistry. Future research should focus on elucidating the precise mechanisms underlying these activities and exploring their therapeutic applications in clinical settings.

Q & A

Q. Key factors :

- Temperature : Elevated temperatures (50–80°C) improve reaction kinetics but may degrade sensitive intermediates.

- pH : Alkaline conditions (pH 8–10) favor nucleophilic substitution in O-alkylation.

- Solvent : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates ().

Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) is recommended to isolate the product ().

What analytical techniques are most reliable for characterizing this compound?

Q. Basic

- NMR Spectroscopy :

- ¹H NMR : Identify methoxy (δ 3.7–3.9 ppm) and hydroxylamine (δ 5–6 ppm) protons.

- ¹³C NMR : Confirm aromatic carbons (δ 110–150 ppm) and methoxy groups (δ 55–60 ppm) ().

- Mass Spectrometry :

- ESI-MS : Exact mass (e.g., [M+H]+) validates molecular formula ().

- HPLC : Monitor purity using C18 columns with retention times calibrated against standards ().

Q. Advanced :

- High-Resolution MS (HRMS) : Resolve isotopic patterns to confirm structural integrity ().

- X-ray Crystallography : Resolve stereochemical ambiguities in crystalline derivatives (if available).

How should researchers mitigate risks when handling this compound?

Q. Basic

- PPE : Wear nitrile gloves, sealed goggles, and lab coats. Avoid latex gloves due to permeability ().

- Ventilation : Use fume hoods for synthesis and purification steps to prevent inhalation ().

- Spill Management : Neutralize spills with 5% acetic acid and adsorb with inert material (e.g., vermiculite) ().

Q. Advanced :

- Glove Selection : Test breakthrough times for specific glove materials (e.g., neoprene vs. butyl rubber) under experimental conditions ().

How can researchers resolve contradictions in spectral data between synthetic batches?

Q. Advanced

- Batch Comparison :

- NMR Overlay : Compare ¹H/¹³C spectra across batches to identify impurities (e.g., unreacted starting materials).

- LC-MS/MS : Detect trace byproducts (e.g., sulfonate esters from incomplete methanolysis) ().

- Isotopic Labeling : Use deuterated reagents to confirm reaction pathways (e.g., tracking methoxy group incorporation).

Case Study : Discrepancies in hydroxylamine proton signals may arise from tautomerism; variable-temperature NMR can stabilize conformers for accurate assignment ().

What strategies optimize reaction yields in hydroxylamine derivatives like this compound?

Q. Advanced

- Catalysis :

- Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance O-alkylation efficiency ().

- Microwave-Assisted Synthesis : Reduce reaction times (30–60 minutes vs. 12 hours) while maintaining yields >80% ().

- In Situ Monitoring : Employ FTIR or Raman spectroscopy to track intermediate formation and adjust conditions dynamically.

Yield vs. Purity Trade-offs : Higher temperatures may increase yield but require rigorous purification to remove side products ().

What are the biological and pharmacological research applications of this compound?

Q. Advanced

- Enzyme Inhibition : Acts as a reversible inhibitor of monoamine oxidases (MAOs) due to structural similarity to catecholamine derivatives ().

- Proteomics : Used to modify lysine residues in proteins for crosslinking studies ().

- Drug Development : Serves as a precursor for synthesizing fluorinated analogs with enhanced blood-brain barrier permeability ().

Mechanistic Insight : The methoxy groups enhance electron density on the aromatic ring, stabilizing charge-transfer complexes with enzyme active sites ().

How do structural modifications (e.g., fluorination) alter the reactivity of this compound?

Q. Advanced

- Fluorinated Derivatives : Introducing fluorine at the 4-position increases metabolic stability and lipophilicity (logP +0.5) ().

- Comparative Reactivity :

- Electrophilic Substitution : Fluorine directs further substitution to the para position ().

- Redox Behavior : Fluorine lowers the oxidation potential, making the compound more susceptible to radical reactions ().

Table 1 : Impact of Substituents on Properties

| Substituent | logP | MAO Inhibition (IC50) |

|---|---|---|

| 2,3-Dimethoxy | 1.2 | 15 µM |

| 4-Fluoro-2,3-dimethoxy | 1.7 | 8 µM |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.